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Compound of Interest

3-(2-Bromo-5-
Compound Name: ) )
methoxyphenyl)propanoic acid

cat. No.: B3055663

This guide provides a comprehensive technical overview of 3-(2-Bromo-5-
methoxyphenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug
development. We will delve into its fundamental properties, propose a robust synthetic
pathway, and outline a self-validating analytical workflow to ensure identity and purity.

Core Compound Identity and Physicochemical
Properties

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Such
compounds are valuable intermediates in organic synthesis, often serving as building blocks for
more complex molecular architectures in medicinal chemistry and materials science. The
specific arrangement of the bromo and methoxy substituents on the phenyl ring, combined with
the propanoic acid side chain, offers distinct chemical handles for further functionalization.

A precise understanding of its physicochemical properties is the foundation for any
experimental work. The key data for this compound are summarized below.
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Property Value Source(s)

Molecular Formula C10H11BrOs [1112][3]

Molecular Weight 259.10 g/mol [11[2][3]

CAS Number 66192-02-7 [2]
Solid, White Crystals or

Appearance [2][3]
Powder

Purity (Typical) >96-98% [2][3]
COC1=CC(=C(Br)C=C1)CCC(

SMILES [1]
0)=0
PRQBOENPLKPYNI-

InChlKey [1]
XWKXFZRBCX

While some databases indicate that experimental data for melting point and boiling point are
not readily available, the solid nature of the compound is consistently reported.[1][2]

Proposed Synthetic Pathway & Experimental
Protocol

While a direct, published synthesis for this exact molecule can be sparse, a logical and efficient
pathway can be designed based on fundamental principles of organic chemistry and
established precedents for similar structures. The chosen strategy is a two-step process
starting from the commercially available 3-(3-methoxyphenyl)propanoic acid, focusing on
regioselective bromination as the key transformation.

Causality of the Synthetic Design:

The primary challenge is the regioselective installation of the bromine atom. The starting
material, 3-(3-methoxyphenyl)propanoic acid, has two directing groups on the aromatic ring:

o Methoxy group (-OCHs): An activating, ortho, para-director.

e Propanoic acid group (-CH2CH2COOH): A deactivating, meta-director.
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The methoxy group is a more powerful activating group. Therefore, electrophilic aromatic
substitution (bromination) is expected to occur at positions ortho or para to the methoxy group.
The target molecule requires bromination at the C2 position, which is ortho to the methoxy
group and also meta to the propanoic acid group. This alignment of directing effects makes
direct bromination a highly plausible and efficient strategy.

Visualized Synthetic Workflow:

Reagents: Brz, Acetic Acid

- - Conditions: Reflux
3-(3-Methoxyphenyl)propanoic aCIa (Electrophilic Aromatic Substitution) > Target Product:
(Starting Material) 3-(2-Bromo-5-methoxyphenyl)propanoic acid

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound via electrophilic bromination.

Step-by-Step Experimental Protocol:

This protocol is a self-validating system. Each step includes checks and expected outcomes
that confirm the reaction is proceeding as intended before moving to the next stage.

Step 1: Regioselective Bromination

o Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux
condenser, and a dropping funnel. The flask should be charged with 3-(3-
methoxyphenyl)propanoic acid (1.0 eq.).

» Solvent Addition: Add glacial acetic acid as the solvent to dissolve the starting material.
Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is
stable under bromination conditions.

e Reagent Preparation: In the dropping funnel, prepare a solution of bromine (Brz2) (1.05 eq.) in
a small amount of glacial acetic acid. Expertise Insight: Using a slight excess of bromine
ensures complete consumption of the starting material, but a large excess should be avoided
to minimize potential side reactions like di-bromination.
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o Reaction Execution: Heat the flask to a gentle reflux. Add the bromine solution dropwise to
the stirring reaction mixture. The characteristic red-brown color of bromine should dissipate
as it is consumed. The reaction progress can be monitored by Thin Layer Chromatography
(TLC) by observing the disappearance of the starting material spot.

o Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture
to room temperature and then place it in an ice bath. The product, being less soluble in the
cold acetic acid/water mixture, should precipitate. Pour the reaction mixture into a beaker of
ice water to fully precipitate the crude product. Collect the solid by vacuum filtration, washing
with cold water to remove residual acetic acid and salts.[4]

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or toluene) to yield the final product as a white crystalline solid.

Analytical Characterization: A Self-Validating
Workflow

To confirm the successful synthesis and purity of 3-(2-Bromo-5-methoxyphenyl)propanoic
acid, a multi-technique analytical approach is mandatory. This ensures the structural identity
and purity of the final compound, forming a trustworthy and self-validating data package.

Visualized Characterization Workflow:

(ouritiod Product

Purified Product

Quantifies Purity

Confirms Connectivity Confirmsi.w. & Br preserjce Confirms Functional Groups
NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy Purity Analysis
(*H & 3C) (MS) (IR) (HPLC)

Click to download full resolution via product page

Caption: A multi-technique workflow for structural and purity validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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* 'H NMR: This technique provides information on the proton environment. The expected
spectrum would show:

o Asinglet for the methoxy (-OCHs) protons.

o Distinct signals in the aromatic region corresponding to the three protons on the phenyl
ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-
substitution pattern.

o Two triplet signals for the two methylene (-CHz-) groups of the propanoic acid side chain.
o Abroad singlet for the acidic proton of the carboxylic acid (-COOH).

e 13C NMR: This confirms the carbon skeleton. Approximately 10 distinct signals are expected,
including the carbonyl carbon of the acid, the carbon bearing the methoxy group, and the
carbon bonded to bromine. Spectroscopic data for this compound is available for reference.

[5]
B. Mass Spectrometry (MS)
e Purpose: To confirm the molecular weight and elemental composition.

o Expected Result: The mass spectrum should exhibit a molecular ion peak [M]+ or [M+H]+
corresponding to the calculated molecular weight (~259.10 g/mol ). Crucially, due to the
natural isotopic abundance of bromine (7°Br and 8Br in an approximate 1:1 ratio), the
molecular ion peak will appear as a characteristic pair of signals (an "M" and "M+2" peak) of
nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive
confirmation of the presence of one bromine atom in the molecule.

C. Infrared (IR) Spectroscopy
e Purpose: To identify key functional groups.
» Expected Result: The IR spectrum will provide confirmatory evidence of the structure:

o Avery broad absorption band in the region of 2500-3300 cm~?, characteristic of the O-H
stretch of a carboxylic acid.
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o A sharp, strong absorption band around 1700 cm~1, corresponding to the C=0O (carbonyl)
stretch of the carboxylic acid.

o Absorptions in the 1600-1450 cm~1 region, indicating C=C stretching within the aromatic
ring.

o A strong absorption around 1250 cm~? for the C-O stretch of the aryl ether (methoxy
group).

D. High-Performance Liquid Chromatography (HPLC)
e Purpose: To determine the purity of the final compound.

o Methodology: A reversed-phase HPLC method would be developed using a C18 column with
a mobile phase gradient of water and acetonitrile (both typically containing 0.1%
trifluoroacetic acid or formic acid). The sample is detected using a UV detector.

» Validation: The purity is calculated based on the area percentage of the main product peak
relative to the total area of all observed peaks. For use in drug development, a purity of
>98% is typically required.

By combining these analytical techniques, a researcher can be confident in the identity,
structure, and purity of the synthesized 3-(2-Bromo-5-methoxyphenyl)propanoic acid,
ensuring the reliability of any subsequent experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3055663#3-2-bromo-5-methoxyphenyl-propanoic-
acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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